molecular formula C13H15FO2 B7795747 3-Fluoro-4-methoxyphenyl cyclopentyl ketone

3-Fluoro-4-methoxyphenyl cyclopentyl ketone

Cat. No.: B7795747
M. Wt: 222.25 g/mol
InChI Key: XWCSNGSAICUHIH-UHFFFAOYSA-N
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Description

3-Fluoro-4-methoxyphenyl cyclopentyl ketone is an organic compound with the molecular formula C12H13FO2. It is a ketone derivative characterized by the presence of a fluoro and methoxy group attached to a phenyl ring, which is further connected to a cyclopentyl ketone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-methoxyphenyl cyclopentyl ketone typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and efficiency. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification methods to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-methoxyphenyl cyclopentyl ketone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Fluoro-4-methoxyphenyl cyclopentyl ketone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Fluoro-4-methoxyphenyl cyclopentyl ketone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and methoxy groups on the phenyl ring play a crucial role in modulating the compound’s binding affinity and specificity. The cyclopentyl ketone moiety may also contribute to the compound’s overall stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-4-methoxyphenyl cyclopentyl ketone is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both fluoro and methoxy groups on the phenyl ring, along with the cyclopentyl ketone moiety, makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

cyclopentyl-(3-fluoro-4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FO2/c1-16-12-7-6-10(8-11(12)14)13(15)9-4-2-3-5-9/h6-9H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWCSNGSAICUHIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C2CCCC2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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